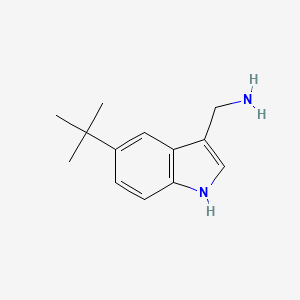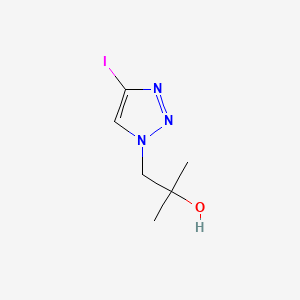
1-(4-Iodo-1H-1,2,3-triazol-1-YL)-2-methylpropan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33404980 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33404980 involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions often require precise control of temperature, pressure, and pH to ensure the successful synthesis of MFCD33404980.
Industrial Production Methods
Industrial production of MFCD33404980 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The industrial production methods may also involve the use of specialized equipment and techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
MFCD33404980 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
The common reagents used in the reactions involving MFCD33404980 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of MFCD33404980 depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to more complex compounds with enhanced properties.
Scientific Research Applications
MFCD33404980 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: In chemistry, MFCD33404980 is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD33404980 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C6H10IN3O |
|---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
1-(4-iodotriazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C6H10IN3O/c1-6(2,11)4-10-3-5(7)8-9-10/h3,11H,4H2,1-2H3 |
InChI Key |
HSFKLKBUVJIHGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=C(N=N1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


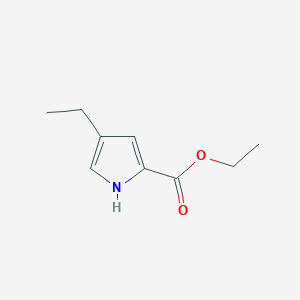
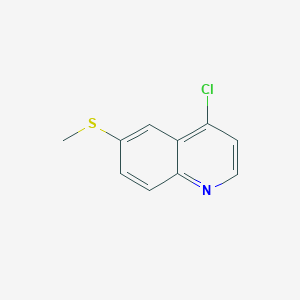
![6-Oxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13677383.png)
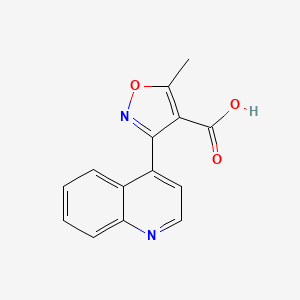

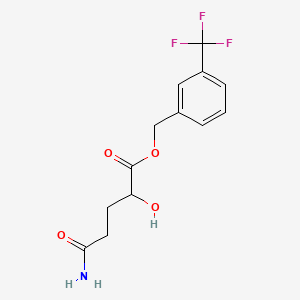
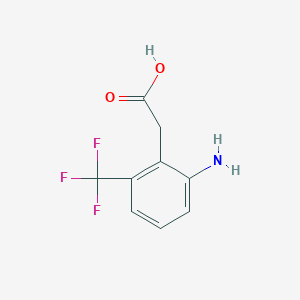
![2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13677397.png)
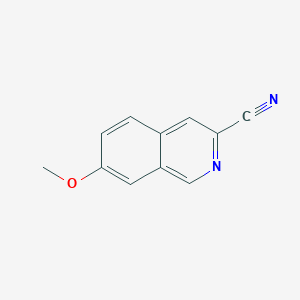
![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)

![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)

